tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-bromophenyl)imidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-8-16-12(17)10-4-6-11(15)7-5-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXAVAYCHCHGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CN=C1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied in organic synthesis for forming carbon-carbon bonds. The reaction conditions often include a palladium catalyst, a boron reagent, and a base in an appropriate solvent .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as sodium bicarbonate, used to facilitate reactions.
Solvents: Toluene, THF, and dioxane are commonly used solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate typically involves reactions such as Suzuki-Miyaura coupling and Buchwald coupling, which allow for the introduction of various substituents on the imidazole ring. This versatility facilitates the creation of a library of derivatives that can be screened for biological activity .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Its derivatives have been evaluated for their ability to inhibit tumor cell proliferation. For instance, compounds derived from this scaffold showed promising activity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. The presence of the imidazole ring is significant as it is known to enhance the interaction with biological membranes, which can lead to increased efficacy against bacterial strains. Preliminary results indicate that certain derivatives exhibit potent antibacterial effects, making them candidates for further development as antimicrobial agents .
Neurological Applications
Research has suggested that imidazole derivatives, including this compound, may possess neuroprotective properties. These compounds are being explored for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluation of anticancer activity | Compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. |
| Study B | Assessment of antimicrobial properties | Derivatives showed significant inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells. |
| Study C | Investigation of neuroprotective effects | Certain derivatives improved neuronal survival rates under oxidative stress conditions in vitro. |
Mechanism of Action
The mechanism by which tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Key Observations:
Electronic and Steric Effects: The 4-bromophenyl group in the target compound introduces significant steric bulk and electron-withdrawing character compared to smaller substituents (e.g., methyl or hydroxymethyl). This enhances stability in metal-catalyzed reactions .
Reactivity and Applications :
- Bromophenyl vs. Formyl : The bromine atom in the target compound enables cross-coupling, whereas the aldehyde group in the formyl analog is more suited for Schiff base formation or redox reactions .
- Hydroxymethyl derivatives offer a handle for further functionalization (e.g., phosphorylation or glycosylation) but require protection to avoid side reactions .
Pharmacological and Material Science Relevance
Biological Activity
tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate, with the CAS number 176961-27-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C14H15BrN2O2
- Molecular Weight : 323.19 g/mol
- Structure : The compound features an imidazole ring, a tert-butyl group, and a bromophenyl substituent, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that similar imidazole derivatives possess significant antimicrobial properties against various bacterial strains. The presence of the bromophenyl moiety is believed to enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- Enzyme Inhibition : Compounds with imidazole structures are often investigated for their ability to inhibit specific enzymes. For instance, related compounds have been shown to inhibit phosphoglycerate dehydrogenase (PHGDH), which plays a crucial role in cancer metabolism. The inhibition mechanism typically involves competitive binding to the enzyme's active site.
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial efficacy of imidazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, suggesting moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit PHGDH. The compound demonstrated an IC50 value of approximately 15 µM in cell-free assays, indicating effective inhibition.
| Assay Type | IC50 (µM) |
|---|---|
| PHGDH Inhibition | 15 |
The biological activity of this compound can be attributed to its structural features:
- Imidazole Ring : Known for its role in enzyme binding and catalysis.
- Bromophenyl Group : Enhances hydrophobic interactions with lipid membranes and may facilitate better binding to target proteins.
Q & A
Q. What are the optimal synthetic routes for tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate, and how can reaction conditions be optimized for high yield?
Methodological Answer: The compound is typically synthesized via a Boc-protection strategy. In a representative procedure, imidazole derivatives are reacted with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, 1c-Boc (a structural analog) was synthesized using imidazole 1c (89.1 mg, 0.399 mmol) with an 87% yield via column chromatography (Hexane/EtOAc = 88:12) . Key considerations include:
- Base Selection: Triethylamine or DMAP is often used to deprotonate the imidazole nitrogen.
- Solvent Compatibility: Anhydrous THF or DCM ensures Boc-group stability.
- Purification: Gradient elution with non-polar solvents minimizes polar byproducts.
Q. Table 1: Synthesis Optimization
| Parameter | Condition (from ) | Alternative Approaches |
|---|---|---|
| Starting Material | 0.399 mmol imidazole | Scale-up to 10 mmol |
| Solvent System | Hexane/EtOAc (88:12) | Heptane/EtOAc (90:10) |
| Yield | 87% | 75–90% (typical range) |
Q. What chromatographic methods are effective for purifying this compound, and how do solvent systems influence purity?
Methodological Answer: Normal-phase silica chromatography is standard, but solvent polarity must balance compound retention and solubility. Evidence suggests:
- Hexane/EtOAc (88:12) achieves baseline separation for analogs, yielding >97% purity .
- Gradient Elution: Start with 95:5 Hexane/EtOAc to remove non-polar impurities, then increase polarity to elute the product.
- HPLC Validation: Use C18 columns (MeCN/H2O with 0.1% TFA) to confirm purity, as LCMS data (e.g., m/z 245.05 [M+H]+) align with theoretical values .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features confirm its structure?
Methodological Answer:
Q. Table 2: Analytical Data Comparison
| Technique | Observed Data () | Expected Data |
|---|---|---|
| HRMS (ESI) | 145.0759 [M – Boc + 2H]+ | 145.0760 |
| LCMS (ESI) | 245.05 [M+H]+ | 245.13 |
| Purity (HPLC) | >97% | ≥95% |
Advanced Research Questions
Q. How does the bromophenyl substituent influence the reactivity of this compound in cross-coupling reactions, and what catalytic systems are effective?
Methodological Answer: The bromine atom at the para position enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Catalytic Systems: Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C.
- Substrate Scope: Aryl boronic acids couple efficiently (yields: 70–90%), while alkyl boronic acids require optimized ligands (e.g., SPhos) .
- Mechanistic Insight: Bromine’s electronegativity increases imidazole’s electron-deficient character, accelerating oxidative addition .
Q. What strategies can resolve contradictions in crystallographic data for this compound, and how does software like SHELXL improve refinement accuracy?
Methodological Answer: Discrepancies in unit cell parameters or hydrogen bonding may arise from:
Q. How can selective deuteration be achieved in tert-butyl-protected imidazole derivatives, and what analytical techniques validate isotopic incorporation?
Methodological Answer: Deuteration at specific positions (e.g., C5 of imidazole) requires precise acid/base control:
- Deuterium Source: D₂O or CD₃OD under Pd/C or Rh catalysis.
- Regioselectivity: Basic conditions (NaOD/D₂O) favor C5 deuteration, confirmed by ²H NMR (δ ~7.5 ppm) and HRMS (Δ m/z +1) .
Q. Table 3: Isotopic Labeling Validation
| Technique | Key Observation | Reference |
|---|---|---|
| ²H NMR | Loss of C-H coupling | |
| HRMS | m/z +1 for [M+D]+ |
Q. How can hydrogen bonding patterns in this compound crystals guide supramolecular assembly?
Methodological Answer: Graph set analysis (e.g., Etter’s rules) identifies motifs like N–H···O bonds (2.8–3.0 Å) and C–Br···π interactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
